

Application Notes and Protocols for Reactions Involving (E)-4-(2-Nitrovinyl)benzonitrile

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Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

Cat. No.: B1298947

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(E)-4-(2-Nitrovinyl)benzonitrile** is a versatile organic compound characterized by a benzonitrile scaffold substituted with a nitrovinyl group. Its molecular formula is C₉H₆N₂O₂, and it has a molecular weight of 174.16 g/mol.[1][2] This compound typically appears as a pale yellow solid, is soluble in organic solvents like acetone and ethyl acetate, but has poor solubility in water.[1] The presence of two strong electron-withdrawing groups (nitro and cyano) activates the vinyl double bond, making **(E)-4-(2-Nitrovinyl)benzonitrile** an excellent Michael acceptor and a valuable intermediate for synthesizing a variety of more complex molecules for agrochemical and pharmaceutical applications.[1][3] Due to its reactivity, it is a key precursor in various carbon-carbon bond-forming reactions.

Safety and Handling: **(E)-4-(2-Nitrovinyl)benzonitrile** is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[1] Containers should be kept tightly sealed in a cool, dry place.[1]

Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile via Henry Condensation

The most common method for synthesizing β -nitrostyrenes, including the title compound, is the Henry "nitro-aldol" reaction. This involves the condensation of an aromatic aldehyde with a

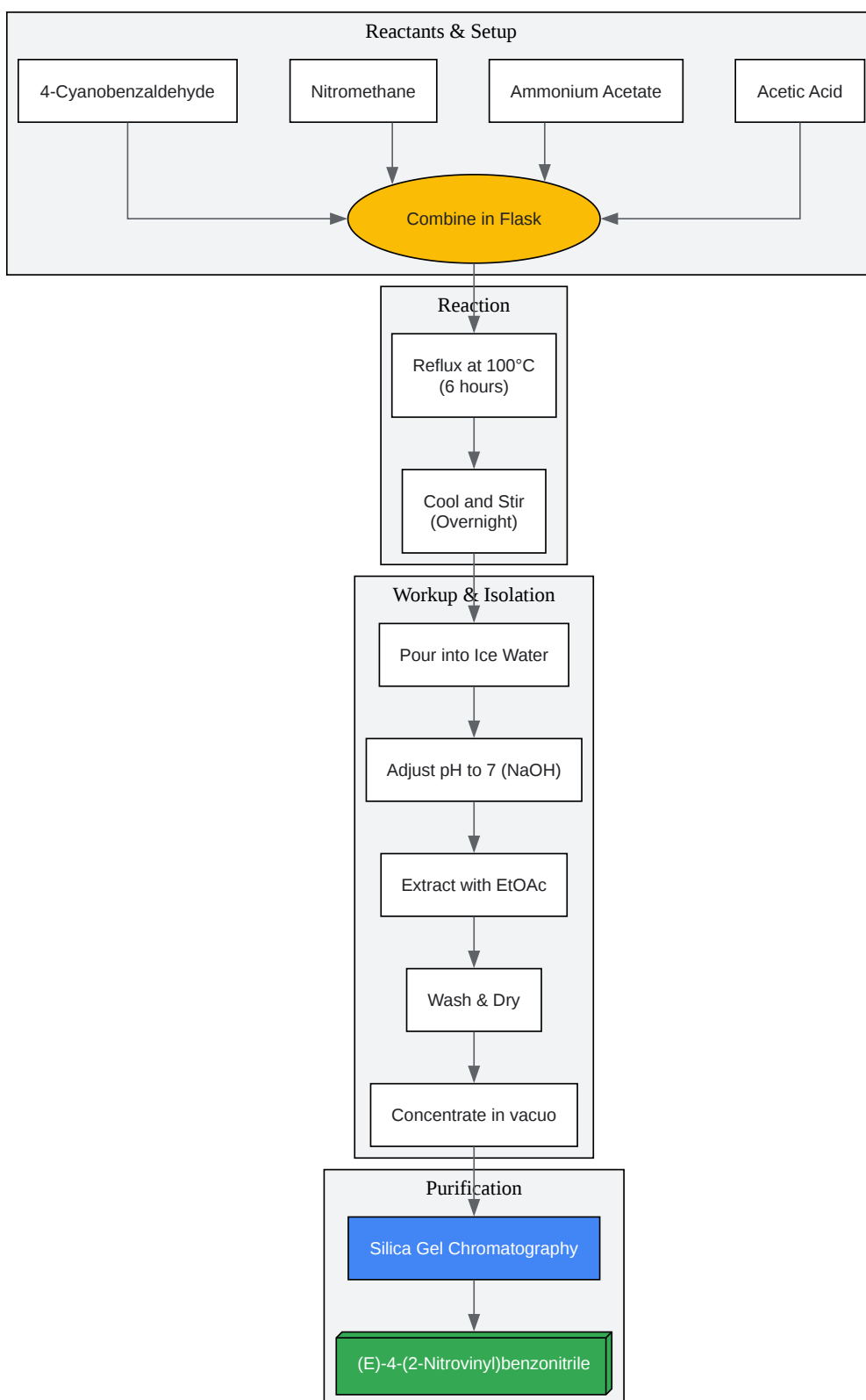
nitroalkane, catalyzed by a base.

Experimental Protocol:

A general procedure adapted for the synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile** is as follows:

- To a solution of ammonium acetate (2.4 equivalents) in acetic acid (approx. 20 mL per 1 equivalent of aldehyde), add nitromethane (6.9 equivalents).
- Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.
- Reflux the reaction mixture at 100°C for six hours.
- After cooling to room temperature, stir the mixture overnight.
- Pour the resulting solution into ice water.
- Adjust the pH to 7 using a 2M aqueous solution of NaOH.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a solid.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure **(E)-4-(2-Nitrovinyl)benzonitrile**.^[4]

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile**.

Physicochemical and Spectroscopic Data Summary

Property	Value	Reference
Appearance	Light yellow solid	[1][5]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	174.16 g/mol	[1][2]
Melting Point	182-184 °C	[5]
Yield	52%	[5]
¹ H NMR (400 MHz, CDCl ₃)	δ 8.00 (d, J=13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.68 (d, J=13.8 Hz, 1H), 7.62 (d, J=8.4 Hz, 2H)	[5]
Density	~1.23 g/cm ³	[1]

Michael Addition Reactions

As a potent Michael acceptor, **(E)-4-(2-Nitrovinyl)benzonitrile** readily reacts with a wide range of nucleophiles in a conjugate addition fashion. This reaction is fundamental for C-C bond formation.[3][6] A representative protocol involves the addition of a soft carbon nucleophile like dimethyl malonate.

Experimental Protocol:

A general procedure for the Michael addition of dimethyl malonate is as follows:

- Dissolve **(E)-4-(2-Nitrovinyl)benzonitrile** (1 equivalent) and dimethyl malonate (2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂).
- Add a catalytic amount of a suitable base (e.g., an alkylamino substituted triazine, DBU, or a phase transfer catalyst like tetrabutylammonium chloride in a biphasic system).[6][7]
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure.
- Purify the resulting crude product via silica gel column chromatography to yield the Michael adduct, Dimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate.[7]

Michael Addition Logical Diagram



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Caption: Logical flow of a base-catalyzed Michael Addition reaction.

Expected Product Data

Reactant 1	Reactant 2	Product	Expected Yield
(E)-4-(2-Nitrovinyl)benzonitrile	Dimethyl malonate	Dimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate	75-85%

Note: Yield is an estimate based on similar reactions reported in the literature for substituted nitrostyrenes.[7]

[3+2] Cycloaddition Reactions

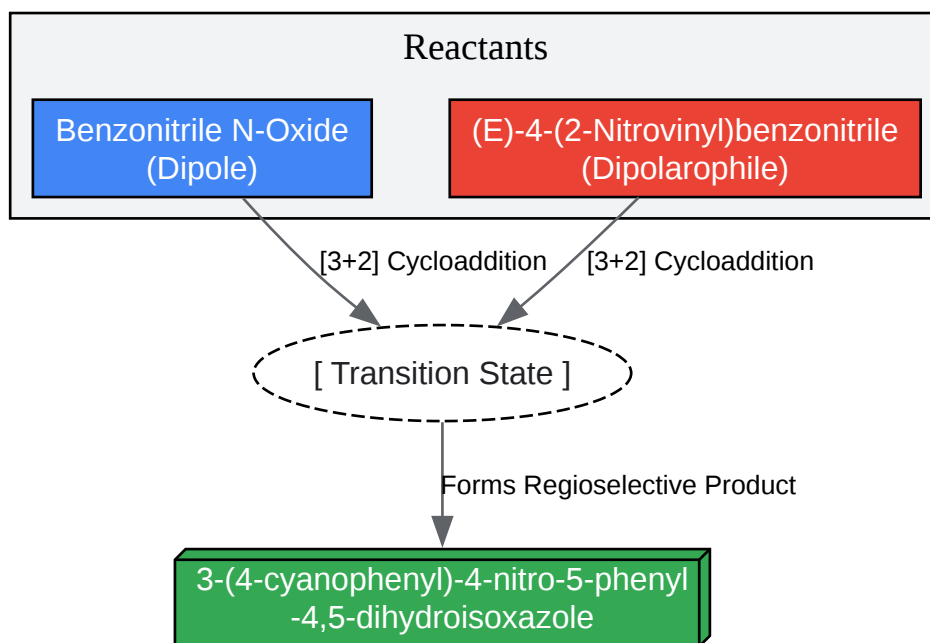
(E)-4-(2-Nitrovinyl)benzonitrile can also act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with nitrile oxides, such as benzonitrile N-oxide, which typically yields 4-nitro-substituted Δ^2 -isoxazoline structures.

Theoretical Basis and Protocol:

Computational studies within the Molecular Electron Density Theory (MEDT) framework suggest that these reactions are initiated by the attack of the nucleophilic oxygen atom of the nitrile oxide onto the most electrophilic carbon atom ($C\alpha$) of the nitroalkene.^[8] This interaction governs the regioselectivity, favoring the formation of 4-nitroisoxazolines.^[8]

- Generate the benzonitrile N-oxide in situ from the corresponding hydroximoyl chloride and a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene or THF.
- Add a solution of **(E)-4-(2-Nitrovinyl)benzonitrile** (1 equivalent) to the nitrile oxide solution at room temperature.
- Stir the mixture for 24-48 hours, monitoring by TLC.
- After the reaction is complete, filter the triethylamine hydrochloride salt.
- Wash the filtrate with water and brine.
- Dry the organic phase over anhydrous Na_2SO_4 and concentrate under vacuum.
- Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline.

[3+2] Cycloaddition Pathway



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Caption: Pathway for the [3+2] cycloaddition reaction.

Reactants and Expected Product

Dipole	Dipolarophile	Expected Product Structure
Benzonitrile N-oxide	(E)-4-(2-Nitrovinyl)benzonitrile	3-(4-cyanophenyl)-4-nitro-5-phenyl-4,5-dihydroisoxazole

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